Ethyl 2-chlorooxazole-4-carboxylate

Overview

Description

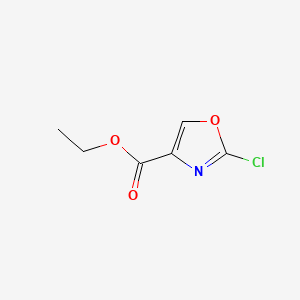

Ethyl 2-chlorooxazole-4-carboxylate is a chemical compound with the molecular formula C6H6ClNO3. It is a versatile intermediate used in the synthesis of various substituted oxazoles . This compound is characterized by its oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chlorooxazole-4-carboxylate can be synthesized through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions . One common method involves the halogenation of 2-aminooxazole followed by esterification. The reaction conditions typically include the use of tert-butyl nitrite and copper(II) chloride in acetonitrile at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Chemical Reactions Involving Ethyl 2-Chlorooxazole-4-Carboxylate

This compound exhibits versatile reactivity due to the presence of both a reactive chloro group and an ester functional group. This enables it to participate in several chemical reactions:

Key Reactions

-

Nucleophilic Substitution : The chloro group is susceptible to nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines or alcohols.

-

Suzuki Coupling : this compound can undergo Suzuki coupling reactions with arylboronic acids, leading to the formation of biaryl compounds .

-

Regiocontrolled Halogenation : This reaction allows for further functionalization at different positions on the oxazole ring, enabling the synthesis of a range of substituted oxazoles .

Reaction Conditions and Yields

The reactions typically require specific conditions such as inert atmospheres (argon or nitrogen) to prevent unwanted side reactions and ensure high yields of the desired products. For instance:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Inert atmosphere, temperature control | Variable |

| Suzuki Coupling | Palladium catalyst, arylboronic acid | Up to 89% |

| Regiocontrolled Halogenation | Specific temperatures (60°C - 100°C) | Up to 83% |

Scientific Research Applications

Ethyl 2-chlorooxazole-4-carboxylate is widely used in scientific research due to its versatility as an intermediate. Its applications include:

Mechanism of Action

The mechanism of action of ethyl 2-chlorooxazole-4-carboxylate involves its role as an intermediate in chemical reactions. It facilitates the formation of substituted oxazoles through halogenation and coupling reactions. The molecular targets and pathways involved depend on the specific substituted oxazole being synthesized and its intended application .

Comparison with Similar Compounds

- Ethyl 2-aminooxazole-4-carboxylate

- Ethyl oxazole-4-carboxylate

- Ethyl 2-methyloxazole-4-carboxylate

Comparison: Ethyl 2-chlorooxazole-4-carboxylate is unique due to the presence of the chlorine atom, which allows for specific substitution reactions that are not possible with its analogs. This makes it a valuable intermediate for synthesizing a wide range of substituted oxazoles with diverse chemical and biological properties .

Biological Activity

Ethyl 2-chlorooxazole-4-carboxylate (ECOC) is a compound of significant interest in medicinal chemistry due to its versatile biological activity and utility as a synthetic intermediate. This article explores the biological properties, mechanisms of action, and relevant case studies associated with ECOC.

- Molecular Formula : CHClNO

- Molecular Weight : 175.57 g/mol

- IUPAC Name : Ethyl 2-chloro-1,3-oxazole-4-carboxylate

- CAS Number : 460081-18-9

The structure of ECOC features a chloro group at the second position and a carboxylate moiety at the fourth position of the oxazole ring, which contributes to its reactivity and biological activity.

Biological Activity Overview

ECOC exhibits a range of biological activities primarily due to its role as a precursor in synthesizing various oxazole derivatives, which are known for their diverse pharmacological properties. Below are key areas of biological activity associated with this compound:

1. Antimicrobial Properties

ECOC and its derivatives have shown promising antimicrobial activity. Research indicates that substituted oxazoles derived from ECOC possess antibacterial and antifungal properties, making them potential candidates for new antibiotic agents.

2. Anti-inflammatory Effects

Studies have demonstrated that certain oxazole derivatives synthesized from ECOC can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

3. Anticancer Activity

ECOC has been utilized in synthesizing compounds that exhibit anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing varying degrees of cytotoxicity.

The biological activity of ECOC can be attributed to several mechanisms:

- Enzyme Inhibition : ECOC acts as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting the need for careful consideration in drug development.

- Cell Signaling Modulation : The compound influences cellular signaling pathways by interacting with kinases and transcription factors, leading to altered gene expression profiles that affect cellular metabolism and growth.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of various oxazole derivatives from ECOC, which were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Derivative A | 16 | Effective against Staphylococcus aureus |

| Derivative B | 32 | Effective against Escherichia coli |

Case Study 2: Anti-inflammatory Research

In another study, researchers investigated the anti-inflammatory effects of oxazole derivatives synthesized from ECOC in a murine model of inflammation. The compound showed a reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

| Treatment Group | Cytokine Level (pg/mL) | Significance |

|---|---|---|

| Control | 150 | - |

| ECOC Derivative | 70 | p < 0.01 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2-chlorooxazole-4-carboxylate, and what key intermediates are involved?

this compound is typically synthesized via regiocontrolled halogenation of oxazole precursors. A common route involves chlorination of 2-aminooxazole derivatives using t-BuONO and CuCl₂, followed by esterification. For example, Hodgetts and Kershaw (2002) demonstrated the preparation of this compound as a critical intermediate for palladium-catalyzed cross-coupling reactions to generate substituted oxazoles . Key intermediates include 2-aminooxazole (pre-chlorination precursor) and brominated derivatives for subsequent functionalization.

Q. What spectroscopic methods are most effective for characterizing this compound, and what spectral signatures should researchers expect?

Characterization relies on:

- ¹H/¹³C NMR : Aromatic protons in the oxazole ring appear as singlet(s) near δ 8.5–9.0 ppm, while the ethyl ester group shows a quartet (δ ~4.3 ppm) and triplet (δ ~1.3 ppm) .

- IR Spectroscopy : Strong carbonyl (C=O) stretch at ~1720 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 175.57 (C₆H₆ClNO₃) with fragmentation patterns consistent with ester cleavage .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Storage : Refrigerate in tightly sealed containers to prevent moisture absorption and degradation. Avoid incompatible materials (e.g., strong oxidizers) .

- PPE : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to minimize inhalation/contact. Inspect gloves for integrity before use .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions using this compound to achieve high regioselectivity in oxazole derivatives?

Regioselectivity in Suzuki-Miyaura couplings is influenced by:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency at the C5 position of the oxazole ring .

- Halogenation Sequence : Sequential bromination (e.g., using NBS) after initial coupling enables selective functionalization at meta positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing palladium intermediates .

Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Conceptual DFT : Calculate Fukui indices to identify electrophilic (C2) and nucleophilic (C4/C5) sites. The C2-Cl bond exhibits high electrophilicity due to electron-withdrawing ester groups .

- Transition State Modeling : Simulate SNAr (nucleophilic aromatic substitution) pathways to evaluate activation energies for chloride displacement .

- Solvent Models : Use COSMO-RS to assess solvent polarity effects on reaction kinetics .

Q. How should researchers address contradictions in reported yields for Suzuki-Miyaura couplings involving this compound derivatives?

Discrepancies often arise from:

- Substrate Purity : Impurities in boronic acid reagents can reduce yields. Validate purity via HPLC before use .

- Oxygen Sensitivity : Degradation of palladium catalysts under aerobic conditions. Use Schlenk-line techniques for inert atmospheres .

- Byproduct Formation : Competing homocoupling of boronic acids. Additives like TBAB (tetrabutylammonium bromide) suppress this side reaction .

Q. Data Contradiction Analysis

Reported discrepancies in halogenation efficiency (e.g., bromination at C5 vs. C4) may stem from:

- Substituent Effects : Electron-donating/withdrawing groups on the oxazole ring alter halogenation regiochemistry. Use X-ray crystallography (e.g., SHELXL refinement ) to confirm product structures.

- Reaction Monitoring : Real-time analysis via TLC or in situ IR can resolve ambiguities in reaction progress .

Properties

IUPAC Name |

ethyl 2-chloro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWQOPRAPDMWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963482 | |

| Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460081-18-9 | |

| Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.